Cas no 1805935-65-2 (4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide)

4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide is a specialized pyridine-based sulfonamide derivative featuring both aminomethyl and difluoromethyl functional groups. Its unique structure imparts distinct reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate for further derivatization. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide moiety offers opportunities for hydrogen bonding and targeted interactions. This compound is particularly valuable in medicinal chemistry for the development of enzyme inhibitors or bioactive molecules due to its balanced electronic and steric properties. High purity and well-defined synthetic pathways ensure reproducibility for research and industrial use.
4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide structure
1805935-65-2 structure
商品名:4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide
CAS番号:1805935-65-2
MF:C7H9F2N3O2S
メガワット:237.227066755295
CID:4848176

4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide
    • インチ: 1S/C7H9F2N3O2S/c8-7(9)5-1-4(2-10)6(3-12-5)15(11,13)14/h1,3,7H,2,10H2,(H2,11,13,14)
    • InChIKey: QVGGQVRFIIPUKD-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CN=C(C(F)F)C=C1CN)(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 304
  • トポロジー分子極性表面積: 107
  • 疎水性パラメータ計算基準値(XlogP): -1.1

4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029075981-1g
4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide
1805935-65-2 97%
1g
$1,460.20 2022-04-01
Alichem
A029075981-500mg
4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide
1805935-65-2 97%
500mg
$782.40 2022-04-01
Alichem
A029075981-250mg
4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide
1805935-65-2 97%
250mg
$494.40 2022-04-01

4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide 関連文献

4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamideに関する追加情報

Introduction to 4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide (CAS No. 1805935-65-2)

4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide is a sophisticated organic compound characterized by its pyridine core substituted with an aminomethyl group, a difluoromethyl group, and a sulfonamide moiety. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1805935-65-2, has garnered significant attention in the field of pharmaceutical chemistry due to its structural complexity and potential biological activities. The presence of multiple functional groups in its molecular framework suggests a high degree of reactivity and versatility, making it a valuable scaffold for drug discovery and medicinal chemistry research.

The aminomethyl group at the 4-position of the pyridine ring introduces a primary amine functionality, which can participate in hydrogen bonding interactions and serve as a point for further chemical modifications. This feature is particularly useful in the design of bioactive molecules, where specific interactions with biological targets are crucial. The difluoromethyl group at the 2-position is a well-known pharmacophore that enhances metabolic stability and binding affinity in many drug candidates. Its electron-withdrawing nature can modulate electronic properties and influence the compound's overall biological profile.

The sulfonamide moiety at the 5-position of the pyridine ring adds another layer of functionality, contributing to water solubility and potential interactions with biological targets. Sulfonamides are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a promising candidate for therapeutic applications. The combination of these three distinct functional groups—aminomethyl, difluoromethyl, and sulfonamide—makes 4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide a structurally intriguing molecule with broad potential applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of this compound in greater detail. Studies have demonstrated that the electronic distribution influenced by the difluoromethyl group can significantly affect the compound's binding affinity to biological targets. Additionally, the presence of the aminomethyl group allows for facile conjugation with other biomolecules, such as peptides or nucleic acids, expanding its utility in drug design strategies.

In the context of medicinal chemistry, 4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide represents an excellent example of how structural diversity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups provides multiple opportunities for optimization, both in terms of potency and selectivity. Researchers are currently exploring its potential as an intermediate in the synthesis of more complex molecules with enhanced pharmacological properties.

The sulfonamide moiety has been extensively studied for its role in various biological processes. In particular, sulfonamides are known for their ability to inhibit enzymes and receptors involved in metabolic pathways relevant to diseases such as cancer, diabetes, and infectious disorders. The incorporation of this moiety into 4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide suggests that it may exhibit similar inhibitory effects on key targets implicated in these conditions.

Furthermore, the aminomethyl group at the 4-position offers a versatile handle for further derivatization. This functionality can be used to attach various pharmacophores or probes, enabling researchers to modulate specific interactions with biological targets. Such modifications are essential for optimizing drug candidates and improving their therapeutic efficacy while minimizing side effects.

Recent studies have also highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic properties, including bioavailability and metabolic stability. The presence of two fluorine atoms at the 2-position in 4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide underscores its potential as a lead compound for further development.

The compound's structural features have attracted interest from academic and industrial researchers who are exploring novel synthetic routes to access derivatives with improved properties. Advances in synthetic methodologies have made it possible to generate complex molecules with high precision, allowing chemists to fine-tune structural elements such as substitution patterns and stereochemistry.

In summary,4-(Aminomethyl)-2-(difluoromethyl)pyridine-5-sulfonamide (CAS No. 1805935-65-2) is a multifunctional compound with significant potential in pharmaceutical research. Its unique combination of an aminomethyl group, difluoromethyl group, and sulfonamide moiety makes it a valuable scaffold for drug discovery efforts aimed at addressing various therapeutic challenges. Ongoing research continues to uncover new applications for this compound, highlighting its importance as a building block in modern medicinal chemistry.

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